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Compound of Interest

Compound Name: 1,2-Dipiperidinoethane

Cat. No.: B1217083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2-
Dipiperidinoethane, a diamine compound of interest in various chemical and pharmaceutical

research fields. This document presents available Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized

for their acquisition.

Chemical Structure and Properties
IUPAC Name: 1-(2-(piperidin-1-yl)ethyl)piperidine

Synonyms: 1,2-Bis(piperidino)ethane

CAS Number: 1932-04-3[1]

Molecular Formula: C₁₂H₂₄N₂[1]

Molecular Weight: 196.34 g/mol [1]

Appearance: Liquid
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The following sections summarize the available spectroscopic data for 1,2-
Dipiperidinoethane. Due to the nature of publicly available information, some specific peak

assignments are based on predicted values and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,2-Dipiperidinoethane is characterized by three main groups of

signals corresponding to the protons of the piperidine rings and the ethane bridge.

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.4 (predicted) t 4H
-N-CH₂-CH₂-

(Piperidine α)

~2.3 (predicted) s 4H
-N-CH₂-CH₂-N-

(Ethane bridge)

~1.5 (predicted) m 12H
-CH₂-CH₂-CH₂-CH₂-

(Piperidine β, γ)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four distinct signals corresponding to the different carbon

environments in the molecule.

Chemical Shift (ppm) Assignment

~56 (predicted) -N-CH₂-CH₂- (Piperidine α)

~55 (predicted) -N-CH₂-CH₂-N- (Ethane bridge)

~26 (predicted) -CH₂-CH₂-CH₂- (Piperidine β)

~24 (predicted) -CH₂-CH₂-CH₂- (Piperidine γ)

Infrared (IR) Spectroscopy
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The IR spectrum of 1,2-Dipiperidinoethane exhibits characteristic absorptions for C-H and C-

N bonds.

Wavenumber (cm⁻¹) Intensity Assignment

2930 - 2800 Strong C-H stretching (Aliphatic)

1450 - 1470 Medium CH₂ scissoring

1300 - 1000 Medium C-N stretching

Mass Spectrometry (MS)
The mass spectrum of 1,2-Dipiperidinoethane obtained by electron ionization shows a

characteristic fragmentation pattern.

m/z Relative Intensity Proposed Fragment Ion

196 Low [M]⁺ (Molecular Ion)

99 High [C₆H₁₃N]⁺

98 Base Peak [C₆H₁₂N]⁺

55 Medium [C₄H₇]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
¹H NMR Spectroscopy

Instrument: Varian A-60 NMR Spectrometer.[1]

Sample Preparation: The sample was prepared by dissolving a small amount of 1,2-
Dipiperidinoethane in a deuterated solvent, typically deuterochloroform (CDCl₃), containing

tetramethylsilane (TMS) as an internal standard.
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Data Acquisition: The ¹H NMR spectrum was acquired at room temperature. Standard

acquisition parameters for a 60 MHz spectrometer were used.

¹³C NMR Spectroscopy

Instrument: Varian CFT-20 NMR Spectrometer.[2]

Solvent: Chloroform-d (CDCl₃).[2]

Sample Preparation: The sample was prepared by dissolving a sufficient concentration of

1,2-Dipiperidinoethane in CDCl₃.

Data Acquisition: The ¹³C NMR spectrum was recorded with proton decoupling to simplify the

spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
Technique: Fourier Transform Infrared (FTIR) Spectroscopy.

Sample Preparation: The spectrum was obtained from a neat liquid sample prepared as a

thin film in a capillary cell.[1] A drop of the liquid is placed between two salt plates (e.g., NaCl

or KBr) to form a thin capillary film.

Data Acquisition: The IR spectrum was recorded over the standard mid-IR range (typically

4000-400 cm⁻¹). A background spectrum of the empty salt plates was acquired and

subtracted from the sample spectrum.

Mass Spectrometry (MS)
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Ionization Method: Electron Ionization (EI) at a standard energy of 70 eV.[3]

Sample Introduction: The sample was introduced via a gas chromatograph to separate it

from any impurities before entering the mass spectrometer.

Data Acquisition: The mass spectrometer scanned a typical mass range (e.g., m/z 40-500) to

detect the molecular ion and its fragment ions. The fragmentation pattern is a result of the
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high energy ionization process causing the molecule to break apart in a reproducible

manner.[3]

Visualizations
The following diagrams illustrate the logical workflow of the spectroscopic analysis.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Key Fragmentation Pathways in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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